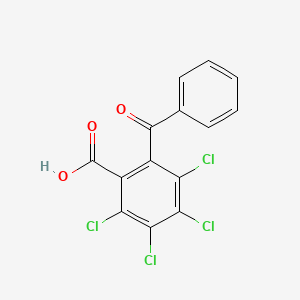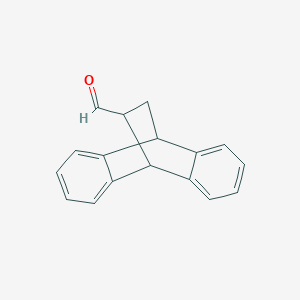
9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde is an organic compound with a unique structure that includes a bicyclic framework. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde typically involves the Diels-Alder reaction, where anthracene reacts with ethylene to form the bicyclic structure. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
- 9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid
- 9,10-Dihydro-9,10-ethanoanthracene-11-carboxanilide
Uniqueness
Compared to similar compounds, 9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications .
Propiedades
Número CAS |
7673-68-9 |
|---|---|
Fórmula molecular |
C17H14O |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carbaldehyde |
InChI |
InChI=1S/C17H14O/c18-10-11-9-16-12-5-1-3-7-14(12)17(11)15-8-4-2-6-13(15)16/h1-8,10-11,16-17H,9H2 |
Clave InChI |
ZTXNTRMWAYPWEF-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


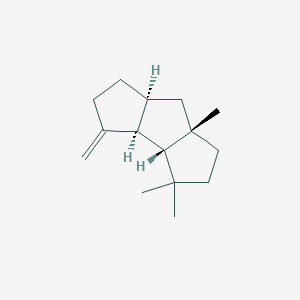
![2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol](/img/structure/B11952178.png)

![N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide](/img/structure/B11952184.png)
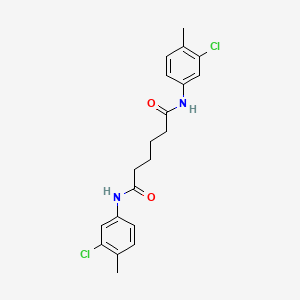



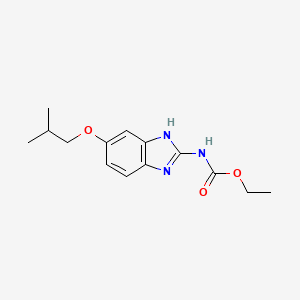

![3,4-dichloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11952226.png)
![2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11952234.png)
